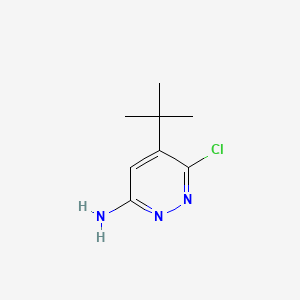
3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)-" is a derivative of the pyridazine class of compounds, which are heterocyclic aromatic organic compounds with significant pharmaceutical importance due to their various biological activities. Pyridazine derivatives have been studied extensively for their potential in medicinal chemistry, particularly for their roles in inhibiting platelet aggregation and lowering blood pressure , as well as for their antioxidant properties .
Synthesis Analysis
The synthesis of pyridazine derivatives often involves multi-step reactions with careful selection of substituents to enhance the desired biological activity. For instance, the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives with potent platelet aggregation inhibiting and hypotensive activities involves the introduction of a 6-[p-[(chloroalkanoyl)amino]phenyl] substituent and a methyl group at the 5-position . Another example is the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which was achieved by reacting specific precursors in dry dichloromethane followed by heating with chloroamine T in the presence of ethanol .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, by X-ray diffraction (XRD) . The crystal structure can reveal important features such as the presence of intermolecular hydrogen bonds and other interactions that can influence the compound's stability and reactivity .
Chemical Reactions Analysis
Pyridazine derivatives can participate in various chemical reactions, including 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]-quinoxaline . The reactivity of these compounds can be influenced by the substituents on the pyridazine ring, which can affect their electron density and, consequently, their basicity and stability towards oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as their basicity, stability to air oxidation, and reactivity towards peroxyl radicals, are crucial for their function as pharmaceutical agents or antioxidants . For example, some pyridinols synthesized from pyridazine precursors have shown to be indefinitely stable to air oxidation and exhibit significant antioxidant properties, making them effective phenolic chain-breaking antioxidants . The HOMO-LUMO energy gap and global reactivity descriptors of these compounds can also be determined through density functional theory calculations, providing insight into their electronic properties .
Propiedades
IUPAC Name |
5-tert-butyl-6-chloropyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-8(2,3)5-4-6(10)11-12-7(5)9/h4H,1-3H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVYORZQSCCOCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073760 |
Source


|
| Record name | 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |
CAS RN |
102999-49-5 |
Source


|
| Record name | 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102999495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

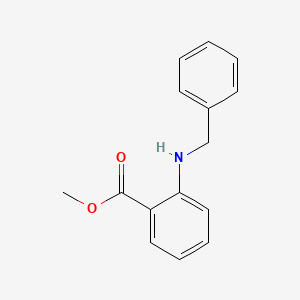
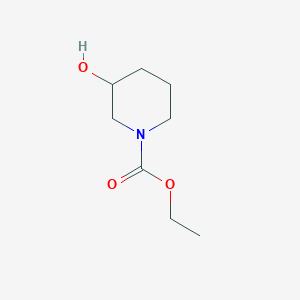
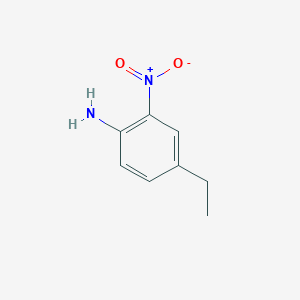




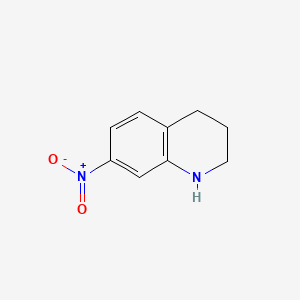
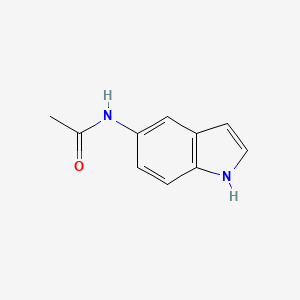
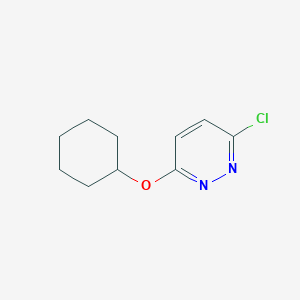

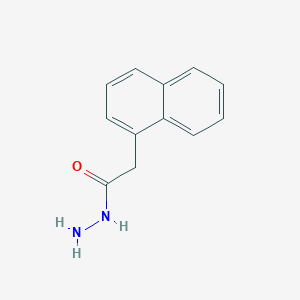
![[1,2,4]Triazolo[4,3-a]pyridin-3-amine](/img/structure/B1295693.png)
